

Terconazole-d4: A Technical Guide to Isotopic Purity and Labeling

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Compound of Interest

Compound Name: Terconazole-d4

Cat. No.: B15142694

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling of **Terconazole-d4**, a deuterated analog of the antifungal agent Terconazole. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in areas such as pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays.

Introduction to Terconazole and its Deuterated Analog

Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1][2][3] It functions by inhibiting the fungal cytochrome P450 enzyme 14 α -demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][3][4][5] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[1][4]

Deuterium-labeled compounds, such as **Terconazole-d4**, are valuable tools in pharmaceutical research. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be harnessed to improve a drug's pharmacokinetic properties. Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis by mass spectrometry.

This guide will delve into the synthesis, isotopic purity analysis, and relevant biological context of **Terconazole-d4**.

Isotopic Purity of Terconazole-d4

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for various applications. It is typically expressed as the percentage of the deuterated species relative to all isotopic variants of the molecule. Commercially available standards of **Terconazole-d4**, specifically (±)-**Terconazole-d4** (piperazine-2,2,6,6-d4), have a reported isotopic enrichment of 98 atom % D.[\[6\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data related to the isotopic purity of a typical batch of **Terconazole-d4**.

Parameter	Value	Source
Compound Name	(±)-Terconazole-d4 (piperazine-2,2,6,6-d4)	CDN Isotopes [6]
Isotopic Enrichment	98 atom % D	CDN Isotopes [6]
Chemical Formula	C ₂₆ H ₂₇ D ₄ Cl ₂ N ₅ O ₃	Derived
Molecular Weight	536.49 g/mol	CDN Isotopes [6]

Synthesis and Labeling of Terconazole-d4

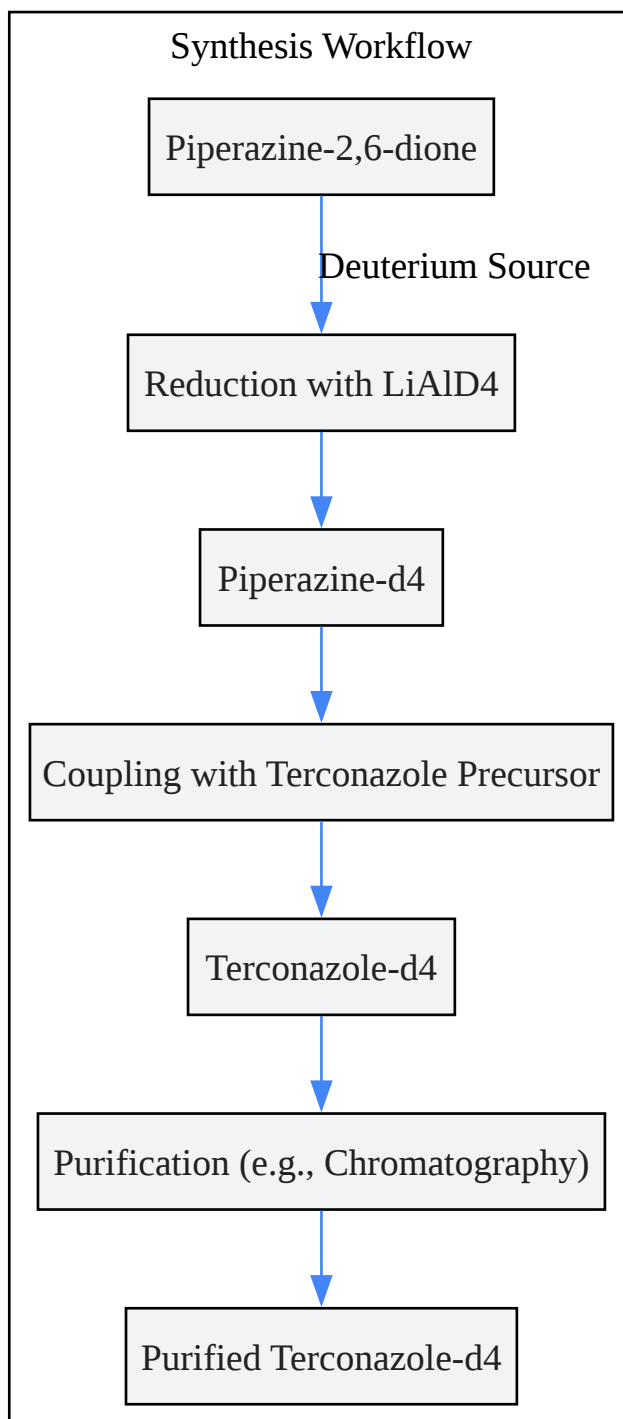
While a specific, publicly available protocol for the synthesis of **Terconazole-d4** is not detailed in the literature, a plausible synthetic route can be devised based on the known synthesis of Terconazole and general methods for deuterium labeling of piperazine-containing compounds. The labeling in (±)-**Terconazole-d4** is on the piperazine ring.

Proposed Synthetic Pathway

The synthesis of **Terconazole-d4** likely involves the coupling of a deuterated piperazine intermediate with the rest of the Terconazole molecule. A common method for introducing deuterium into a piperazine ring is through the reduction of a suitable precursor, such as a

piperazine-dione, with a deuterium-donating reducing agent like lithium aluminum deuteride (LiAlD_4).

A generalized workflow for such a synthesis is depicted below:



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Caption: Proposed synthesis workflow for **Terconazole-d4**.

Experimental Protocol (Generalized)

- Synthesis of Piperazine-d4:
 - A suitable piperazine precursor, such as piperazine-2,6-dione, is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
 - The solution is cooled in an ice bath, and a solution of lithium aluminum deuteride (LiAlD_4) in the same solvent is added dropwise.
 - The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by techniques like TLC or LC-MS).
 - The reaction is carefully quenched with water and a sodium hydroxide solution.
 - The resulting piperazine-d4 is extracted and purified.
- Coupling Reaction:
 - The purified piperazine-d4 is reacted with a suitable Terconazole precursor that has a leaving group at the position where the piperazine ring attaches. The synthesis of unlabeled Terconazole has been previously described and can be adapted for this step.
 - The reaction is carried out in a suitable solvent and may require a base to facilitate the nucleophilic substitution.
 - The reaction progress is monitored until completion.
- Purification:
 - The crude **Terconazole-d4** is purified using standard techniques such as column chromatography or preparative HPLC to yield the final product with high chemical purity.

Analytical Methods for Isotopic Purity Determination

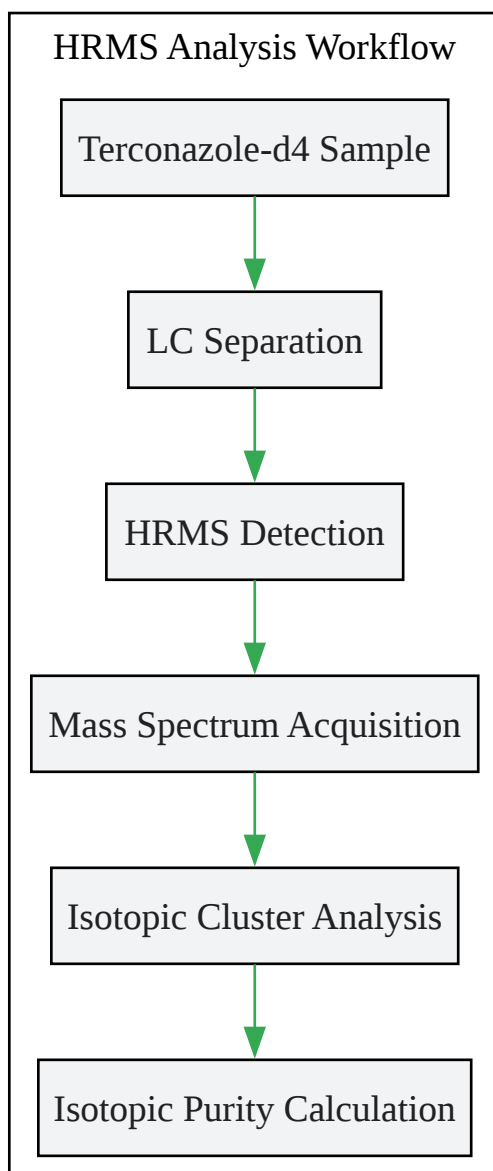
The determination of isotopic purity is crucial to validate the quality of **Terconazole-d4**. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the different isotopologues (molecules that differ only in their isotopic composition) can be resolved and their relative abundances quantified.

Experimental Protocol (Generalized):

- **Sample Preparation:** A dilute solution of **Terconazole-d4** is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system (LC-HRMS) is used.
- **Data Acquisition:** The instrument is operated in full-scan mode to acquire the mass spectrum of the molecular ion region of **Terconazole-d4**.
- **Data Analysis:** The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are integrated to calculate the isotopic enrichment.



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Caption: Workflow for HRMS-based isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly quantitative NMR (qNMR), provides detailed information about the location and extent of deuteration.

- ^1H NMR: In the ^1H NMR spectrum of **Terconazole-d4**, the signals corresponding to the protons on the deuterated positions of the piperazine ring will be significantly reduced in

intensity or absent. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the level of deuteration.

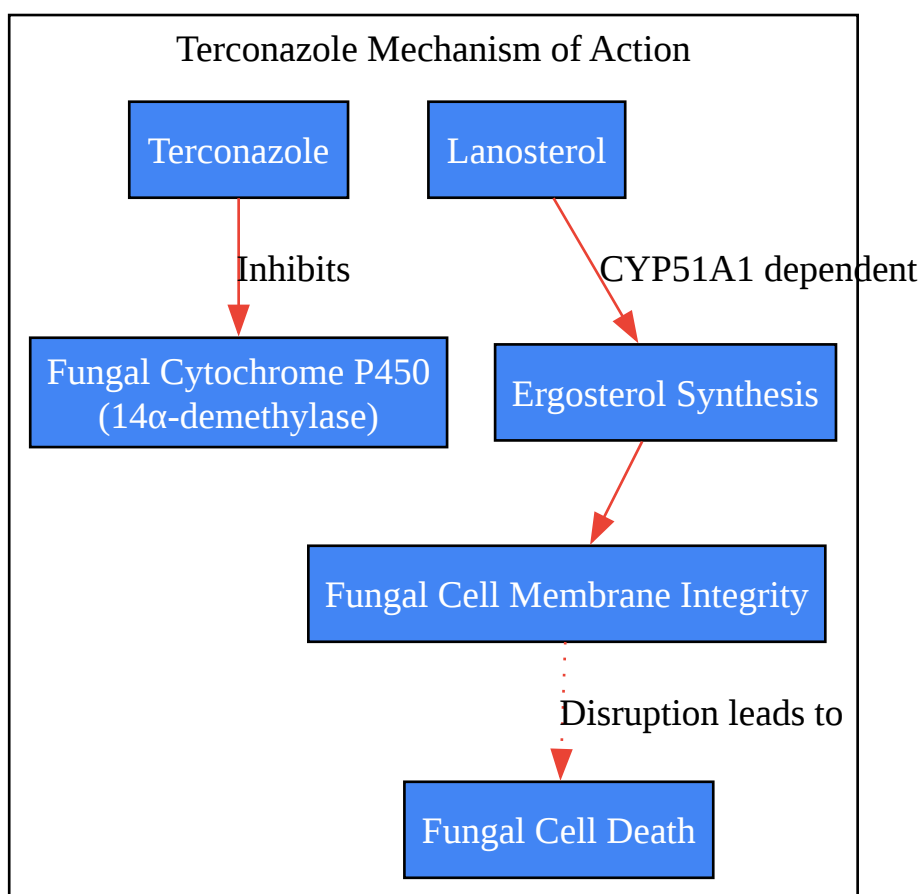
- ^2H NMR: ^2H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and location in the molecule.

Experimental Protocol (Generalized for ^1H qNMR):

- Sample Preparation: A precisely weighed amount of **Terconazole-d4** and a certified internal standard are dissolved in a deuterated NMR solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: A high-field NMR spectrometer is used.
- Data Acquisition: A quantitative ^1H NMR spectrum is acquired with appropriate parameters, including a sufficient relaxation delay to ensure accurate integration.
- Data Analysis: The integrals of specific, well-resolved peaks of **Terconazole-d4** and the internal standard are compared to calculate the purity and confirm the isotopic enrichment.

Mechanism of Action of Terconazole

Understanding the mechanism of action of the parent compound is essential for researchers using **Terconazole-d4** in biological studies. As an azole antifungal, Terconazole targets the ergosterol biosynthesis pathway in fungi.



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Caption: Signaling pathway of Terconazole's antifungal action.

Terconazole specifically inhibits the enzyme 14α-demethylase (CYP51A1).[1][4] This enzyme is responsible for the conversion of lanosterol to ergosterol.[3][4] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[1][4]

Conclusion

Terconazole-d4 is a valuable tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry. The high isotopic purity of commercially available standards, combined with robust analytical methods for its characterization, ensures its reliability in demanding scientific applications. This guide provides a foundational understanding of the synthesis,

analysis, and biological context of **Terconazole-d4**, enabling researchers to effectively utilize this important isotopically labeled compound.

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